molecular formula C15H13NO3 B2581994 phenyl N-(4-acetylphenyl)carbamate CAS No. 99134-77-7

phenyl N-(4-acetylphenyl)carbamate

Cat. No.: B2581994
CAS No.: 99134-77-7
M. Wt: 255.273
InChI Key: LETGZXPZNAIRNJ-UHFFFAOYSA-N
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Description

Phenyl N-(4-acetylphenyl)carbamate is an organic compound with the molecular formula C15H13NO3. It is a member of the carbamate family, which are esters of carbamic acid. This compound is characterized by the presence of a phenyl group and an acetylphenyl group attached to a carbamate moiety. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

Phenyl N-(4-acetylphenyl)carbamate has a wide range of applications in scientific research:

Safety and Hazards

The safety data sheet for phenyl carbamate, a related compound, suggests avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes. It also recommends using personal protective equipment and ensuring adequate ventilation .

Mechanism of Action

Mode of Action

It’s known that carbamates, in general, can interact with their targets through various mechanisms, such as hydrogen atom transfer (hat), radical adduct formation (raf), single electron transfer followed by proton transfer (setpt), and sequential proton loss electron transfer (splet) These interactions can lead to changes in the target molecules, affecting their function

Biochemical Pathways

Phenyl N-(4-acetylphenyl)carbamate may affect several biochemical pathways. For instance, carbamates are known to have antioxidant activity, scavenging reactive oxygen species (ROS) and thus playing a crucial role in biological functions . .

Result of Action

It’s known that carbamates can have antimicrobial activities , indicating that they may affect the growth and survival of certain microorganisms at the molecular and cellular levels

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl N-(4-acetylphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with 4-acetylphenol in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Another method involves the use of N-substituted carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols. This one-pot procedure offers an economical and efficient route to many carbamate compounds .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Phenyl N-(4-acetylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.

    Substitution: The phenyl and acetylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to various substituted carbamates or phenyl derivatives.

Comparison with Similar Compounds

Phenyl N-(4-acetylphenyl)carbamate can be compared with other carbamate compounds, such as:

    Phenyl N-phenylcarbamate: Lacks the acetyl group, resulting in different chemical and biological properties.

    Methyl N-(4-acetylphenyl)carbamate: Similar structure but with a methyl group instead of a phenyl group, affecting its reactivity and applications.

    4-formylphenyl-N-phenylcarbamate:

Properties

IUPAC Name

phenyl N-(4-acetylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-11(17)12-7-9-13(10-8-12)16-15(18)19-14-5-3-2-4-6-14/h2-10H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETGZXPZNAIRNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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